(S)-(+)-4-Methyl-1-hexanol

描述

Significance of Chiral Alcohols in Asymmetric Synthesis

Chiral alcohols are of paramount importance in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. ru.nlrsc.org Enantiomers, being non-superimposable mirror images of each other, can exhibit vastly different biological activities. rsc.org Therefore, the ability to synthesize a single, desired enantiomer is crucial in the pharmaceutical, agrochemical, and fragrance industries. rsc.orgalfachemic.com

Chiral alcohols serve as versatile building blocks and catalysts in a multitude of asymmetric reactions. alfachemic.com They can be incorporated into the target molecule, introducing a specific stereocenter, or they can act as chiral ligands or auxiliaries that influence the stereochemical outcome of a reaction. rsc.orgalfachemic.com The hydroxyl group of the alcohol can be readily transformed into other functional groups, allowing for diverse synthetic manipulations. The enantioselective synthesis of chiral alcohols themselves is a highly sought-after transformation, with methods like the asymmetric hydration of alkenes being a significant area of research. wiley.com

Historical Context and Evolution of Research on Branched-Chain Hexanols

Research into branched-chain hexanols, including 4-methyl-1-hexanol (B1585438), has evolved from initial structural identification and property characterization to more complex investigations into their synthesis and biological roles. Hexanols, in general, are six-carbon alcohols that exist as numerous isomers, including straight-chain and branched-chain variants. wikipedia.orgtaylorandfrancis.com Early research focused on the physical and chemical properties of these compounds, such as their boiling points, densities, and solubilities. chemdad.comacs.org

The development of advanced analytical techniques, such as gas chromatography and mass spectrometry, enabled the separation and identification of individual isomers, including the stereoisomers of branched-chain hexanols. nist.gov This paved the way for more detailed studies on their synthesis and natural occurrence. The industrial production of hexanols is primarily achieved through the oligomerization of ethylene (B1197577) or the hydroformylation of 1-pentene. wikipedia.org However, the synthesis of specific, enantiomerically pure branched-chain hexanols like (S)-(+)-4-Methyl-1-hexanol often requires more sophisticated asymmetric synthesis strategies. mdpi.comresearchgate.net

Interdisciplinary Relevance: Organic Chemistry, Biochemistry, and Chemical Ecology

The study of this compound extends beyond the confines of traditional organic synthesis, finding relevance in biochemistry and chemical ecology.

In Organic Chemistry , its primary value lies in its application as a chiral synthon. scbt.com Its defined stereochemistry makes it a useful starting material for the synthesis of more complex chiral molecules.

In Biochemistry , research has explored the biosynthesis of 4-methyl-1-hexanol in various organisms. For instance, studies have elucidated the metabolic pathway for its formation in the petal tissue of Nicotiana sylvestris. nih.gov This pathway involves the metabolism of the branched-chain amino acid isoleucine. nih.gov Furthermore, engineered metabolic pathways in microorganisms like Escherichia coli have been developed to produce a range of nonnatural alcohols, including 4-methyl-1-hexanol, by extending the branched-chain amino acid pathways. pnas.orgpnas.org

In Chemical Ecology , volatile organic compounds like 4-methyl-1-hexanol play crucial roles in communication between organisms. nih.gov For example, certain branched-chain alcohols have been identified as components of pheromones in insects. aip.org Specifically, (R)-4-methyl-1-hexanol has been identified as an EAD (electroantennographic detection) active compound from the metasternal gland of certain female insects. researchgate.net While this is the opposite enantiomer, it highlights the importance of this structural motif in insect communication. The study of such compounds helps in understanding insect behavior and can lead to the development of environmentally friendly pest management strategies.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a specific set of physical and chemical properties that are crucial for its application in various chemical processes. tcichemicals.comavantorsciences.com

| Property | Value |

| Molecular Formula | C7H16O |

| Molecular Weight | 116.20 g/mol nih.gov |

| CAS Number | 1767-46-0 nih.gov |

| Boiling Point | 126 °C / 140 mmHg chemdad.com |

| Density | 0.83 g/cm³ chemdad.com |

| Appearance | Colorless to Light yellow to Light orange clear liquid tcichemicals.comavantorsciences.com |

| Purity (GC) | >98.0% tcichemicals.com |

| Specific Rotation [α]20/D | +6.0 to +9.0 deg (neat) avantorsciences.com |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques, including Mass Spectrometry and Infrared (IR) Spectroscopy.

Mass Spectrometry: The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, which is characteristic of its structure. nist.gov The NIST Mass Spectrometry Data Center contains reference spectra for this compound. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of specific functional groups. chemicalbook.com A broad peak in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. Strong peaks in the 2850-3000 cm⁻¹ region correspond to C-H stretching vibrations of the alkyl chain.

Synthesis

The synthesis of enantiomerically pure this compound is a key challenge and a significant area of research. One notable approach involves the use of chiral precursors derived from readily available natural products. For instance, a convenient synthesis has been reported starting from D-mannitol, a naturally occurring sugar alcohol. mdpi.comresearchgate.net This method utilizes a chiron approach, where the inherent chirality of the starting material is transferred to the final product through a series of chemical transformations. researchgate.net

Another strategy involves the bio-catalytic reduction of corresponding ketones using microorganisms or isolated enzymes. rjptonline.org These biocatalytic methods are often highly enantioselective and can provide access to the desired (S)-enantiomer with high purity.

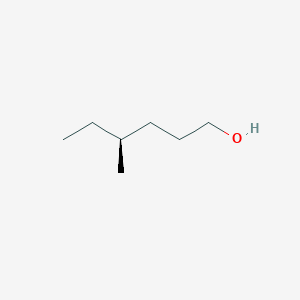

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4S)-4-methylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPVNLWKVZZBTM-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20541465 | |

| Record name | (4S)-4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1767-46-0 | |

| Record name | (4S)-4-Methylhexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20541465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for S + 4 Methyl 1 Hexanol

Stereoselective and Enantioselective Chemical Synthesis

The creation of the single stereocenter in (S)-(+)-4-Methyl-1-hexanol with high enantiopurity is a primary challenge in its chemical synthesis. Modern organic synthesis addresses this through several strategic approaches. williams.edu

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials, preserving the inherent chirality throughout the reaction sequence. sciencenet.cnunit.no For the synthesis of chiral methyl-branched alcohols, precursors like amino acids or carbohydrates are ideal. A notable strategy involves starting from D-mannitol, a sugar alcohol, to create a versatile chiral intermediate. For example, a synthesis of the related pheromone (3R, 4S)-4-Methyl-3-hexanol was achieved using (R)-2,3-cyclohexylideneglyceraldehyde, an intermediate prepared from D-mannitol. mdpi.comresearchgate.net This chiron-based approach establishes the required stereochemistry early, which is then carried through subsequent steps to build the final carbon skeleton. researchgate.net This established methodology for a similar structural motif demonstrates the potential for applying a similar D-mannitol-derived precursor to construct the (S) configuration at the C-4 position of 4-methyl-1-hexanol (B1585438).

Asymmetric catalysis is a powerful strategy for generating chiral molecules by employing a small amount of a chiral catalyst to create the desired stereocenter. academie-sciences.fr This approach avoids the need for stoichiometric chiral reagents and allows for the amplification of chirality. williams.edu For a molecule like this compound, a key step would be the asymmetric reduction of a corresponding prochiral ketone or the asymmetric alkylation of an aldehyde.

A plausible synthetic route could involve the asymmetric aldol (B89426) reaction of a suitable precursor, such as 4-methylpentanal, using a chiral catalyst to establish the (S)-configured alcohol. vulcanchem.com Another prominent method is the asymmetric hydrogenation of unsaturated precursors using chiral metal complexes, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands. rsc.org These methods have proven effective for a wide variety of substrates, offering high yields and excellent enantioselectivities. academie-sciences.frnih.gov

Table 1: Examples of Asymmetric Catalysis Strategies

| Catalytic System | Reaction Type | Substrate Type | Potential Product | Key Feature |

| Chiral Amine Organocatalyst | Michael Addition | Unsaturated Aldehyde | Chiral Aldehyde Intermediate | Forms chiral center prior to reduction to alcohol. rsc.org |

| Chiral Rh(I)-Phosphine Complex | Asymmetric Hydrogenation | Dehydroamino Acid Esters | Chiral Amino Acid Derivative | Demonstrates high enantioselectivity in creating chiral centers. academie-sciences.fr |

| Cu(OTf)₂ with Chiral Bis(oxazoline) | Ene Reaction | Ethyl Glyoxylate & α-methylstyrene | Chiral Alcohol | Catalyst can be modified for easy recovery and recycling. academie-sciences.fr |

Diastereoselective synthesis involves controlling the stereochemical outcome of a reaction where a new chiral center is formed in a molecule that already contains one or more stereocenters. The existing chirality directs the formation of the new center. In the context of 4-methyl-1-hexanol, a strategy could involve the diastereoselective alkylation of a chiral auxiliary-equipped precursor. For instance, an oxazolidinone chiral auxiliary can be acylated and then subjected to diastereoselective alkylation, where the bulky auxiliary directs the approach of the electrophile to create the desired stereochemistry. williams.edu Subsequent cleavage of the auxiliary reveals the chiral center with high diastereomeric purity. williams.edu Similarly, diastereoselective reduction of a ketone containing a nearby stereocenter can be employed to set the stereochemistry of the resulting alcohol. nih.gov

When a synthesis produces a racemic or enantiomerically-enriched mixture, resolution techniques are required to isolate the desired enantiomer. tcichemicals.com

Enzymatic Kinetic Resolution: This is a widely used method where an enzyme, typically a lipase (B570770), selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, lipase B from Candida antarctica can be used for the solvent-free acetylation of a racemic alcohol. One enantiomer is converted to its ester, allowing for easy separation from the unreacted alcohol enantiomer. rsc.org This technique is highly effective, often yielding products with over 99% enantiomeric excess (ee). nih.gov

Derivatization and Chromatographic Separation: This method involves reacting the enantiomeric mixture of the alcohol with a chiral derivatizing agent to form a pair of diastereomers. researchgate.net Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like HPLC on a silica (B1680970) gel column. tcichemicals.com After separation, the chiral auxiliary is chemically removed to yield the pure enantiomer. tcichemicals.com Another approach is direct separation using gas chromatography (GC) on a chiral stationary phase, which can be enhanced by converting the alcohol to a more volatile ester derivative, such as an acetate (B1210297), to improve resolution. nih.gov

Table 2: Comparison of Enantiomeric Resolution Techniques

| Method | Principle | Advantage | Common Reagent/Enzyme |

| Enzymatic Kinetic Resolution | Selective enzymatic reaction on one enantiomer. | High enantioselectivity (>99% ee), mild conditions. | Lipase B from Candida antarctica, Vinyl acetate. rsc.org |

| Chiral Derivatization | Conversion to diastereomers for separation. | Allows separation by standard chromatography (e.g., HPLC). tcichemicals.com | Chiral carboxylic acids, Acyl isocyanates. tcichemicals.comresearchgate.net |

| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase. | Direct analysis and separation without derivatization. | Cyclodextrin-based GC columns. nih.gov |

Biocatalytic Production and Metabolic Engineering Approaches

Biocatalysis offers a green and highly selective alternative to chemical synthesis, leveraging the power of enzymes and microorganisms to produce complex molecules.

Metabolic engineering enables the production of "nonnatural" chemicals—those not typically synthesized by a host organism—by designing and introducing new biosynthetic pathways. pnas.orgnih.govucla.edu The production of this compound can be achieved by extending the natural branched-chain amino acid metabolic pathways in microorganisms like Escherichia coli. pnas.orgnih.govucla.edu

Research has shown that the isoleucine biosynthesis and degradation pathway can be repurposed and extended. nih.gov The natural pathway produces (S)-2-keto-3-methylvalerate, the keto-acid precursor to isoleucine. pnas.org By introducing specific enzymes, this precursor can be channeled into a nonnatural pathway for chain elongation. pnas.orgnih.gov

The key steps in this engineered pathway are:

Chain Elongation: The enzyme 2-isopropylmalate synthase (encoded by the LeuA gene) catalyzes the condensation of acetyl-CoA with (S)-2-keto-3-methylvalerate. This reaction adds a carbon unit, initiating the formation of a six-carbon backbone. pnas.orgnih.gov

Decarboxylation: A broad-substrate-range 2-keto-acid decarboxylase (KIVD) converts the resulting 2-keto-4-methylhexanoate into an aldehyde. nih.gov

Reduction: Finally, an alcohol dehydrogenase (ADH), such as ADH6 from Saccharomyces cerevisiae, reduces the aldehyde to the final product, this compound. nih.gov

This engineered pathway in E. coli has been successfully used to produce a range of nonnatural alcohols with 5 to 8 carbons, including 4-methyl-1-hexanol, by leveraging the chiral precursor (S)-2-keto-3-methylvalerate to ensure the correct stereochemistry. pnas.orgnih.govucla.edunih.gov

Table 3: Enzymes in the Engineered Biosynthesis of this compound

| Enzyme | Gene (Example Source) | Function | Substrate | Product |

| 2-isopropylmalate synthase | LeuA (E. coli) | Condensation with acetyl-CoA (chain elongation) | (S)-2-keto-3-methylvalerate | 2-keto-4-methylhexanoate |

| 2-ketoisovalerate decarboxylase | KIVD (Lactococcus lactis) | Decarboxylation | 2-keto-4-methylhexanoate | 4-Methylhexanal |

| Alcohol dehydrogenase VI | ADH6 (Saccharomyces cerevisiae) | Reduction of aldehyde | 4-Methylhexanal | This compound |

Data sourced from PNAS research on expanding metabolism for nonnatural alcohol biosynthesis. pnas.orgnih.gov

Enzyme Characterization and Directed Evolution for Specificity and Yield

The efficient synthesis of enantiomerically pure compounds such as this compound relies heavily on the use of highly selective and active enzymes. The characterization of these biocatalysts is a critical first step, providing essential data on their substrate specificity, kinetic parameters, stability, and enantioselectivity. This information forms the basis for process optimization and for targeted protein engineering efforts like directed evolution.

Directed evolution has emerged as a powerful technology to tailor enzymes for industrial applications, overcoming limitations found in natural enzymes. nih.gov This process involves iterative rounds of gene mutation, expression, and high-throughput screening to identify improved enzyme variants with desired characteristics such as enhanced activity, stability, or altered substrate specificity. nih.gov While wild-type enzymes may show some promiscuous activity on non-natural substrates, directed evolution can amplify this activity manifold, leading to biocatalysts suitable for robust synthetic processes. wiley.comnih.gov For instance, the directed evolution of a fatty acid hydratase was successfully used to create a highly enantioselective styrene (B11656) hydratase, demonstrating the power of this technique to generate novel activities for chiral alcohol production from simple alkenes and water. nih.govresearchgate.net This methodology, which guided the enzyme to accommodate new substrates, can be applied to enzymes relevant to this compound synthesis. nih.gov

In the context of producing 4-Methyl-1-hexanol through a biosynthetic pathway in Escherichia coli, researchers have characterized key enzymes to understand and optimize the metabolic flux. One such enzyme is the 2-ketoisovalerate decarboxylase (KIVD) from Lactococcus lactis, which acts on the precursor 2-keto-4-methylhexanoate. pnas.org Rational protein design, a complementary approach to directed evolution, was used to create a mutant KIVD (F381L/V461A) with altered substrate specificity. pnas.org Characterization of the wild-type and mutant enzymes revealed key differences in their kinetic parameters, highlighting the trade-offs in activity towards natural versus non-natural substrates. pnas.org

The kinetic data shows that while the F381L/V461A mutant has a lower catalytic efficiency (kcat/Km) for the natural substrate 2-ketoisovalerate compared to the wild-type, its efficiency with the larger, non-natural substrate 2-keto-4-methylhexanoate is significantly improved. Specifically, the mutant exhibits a comparable catalytic rate (kcat) and only a slightly higher Km for the non-natural substrate. pnas.org This rational engineering approach successfully broadened the substrate scope of KIVD to favor the production of the desired precursor for 4-Methyl-1-hexanol. pnas.org

Table 1: Kinetic Parameters of Wild-Type and Mutant KIVD Enzymes

| Enzyme | Substrate | kcat (s-1) | Km (mM) |

|---|---|---|---|

| Wild-Type KIVD | 2-Ketoisovalerate | 38.3 | 2.2 |

| 2-Keto-4-methylhexanoate | 10.8 | 0.14 | |

| F381L/V461A KIVD | 2-Ketoisovalerate | 2.7 | 7.7 |

| 2-Keto-4-methylhexanoate | 3.0 | 0.22 |

Data sourced from PNAS. pnas.org

Microbial Fermentation and Biotransformations for Chiral Alcohol Synthesis

Microbial fermentation and biotransformation represent a cornerstone of green chemistry, offering sustainable and highly selective routes for the synthesis of complex chiral molecules. researchgate.net These methods utilize whole microbial cells (such as bacteria or yeast) or isolated enzymes to perform specific chemical conversions under mild, aqueous conditions. researchgate.netmdpi.com This approach avoids the use of harsh reagents and extreme temperatures often required in traditional chemical synthesis. nih.gov

The biosynthesis of this compound has been successfully demonstrated in engineered Escherichia coli. pnas.orgucla.edu This was achieved by constructing a non-natural metabolic pathway that extends the cell's native branched-chain amino acid biosynthesis. pnas.org The strategy involved engineering the enzyme 2-isopropylmalate synthase (LeuA) to catalyze the condensation of acetyl-CoA with a larger substrate, (S)-2-keto-3-methylvalerate, which is not its natural function. pnas.orgucla.edu The resulting product, 2-keto-4-methylhexanoate, is then converted into 4-methyl-1-hexanal by a promiscuous 2-ketoisovalerate decarboxylase (KIVD) and subsequently reduced to 4-Methyl-1-hexanol by an alcohol dehydrogenase (ADH6). pnas.org

This metabolic engineering effort not only led to the production of 4-Methyl-1-hexanol but also a variety of other non-natural, long-chain alcohols, showcasing the potential of this platform. The engineered E. coli strain was able to produce 57.3 mg/L of 4-methyl-1-hexanol from glucose after 40 hours of fermentation. ucla.edu

Table 2: Production of Non-natural Alcohols by Engineered E. coli

| Compound | Carbon Number | Titer (mg/L) |

|---|---|---|

| 4-Methyl-1-pentanol | C6 | 14.0 |

| (S)-3-Methyl-1-pentanol | C6 | 150.0 |

| 4-Methyl-1-hexanol | C7 | 57.3 |

| 5-Methyl-1-heptanol | C8 | 22.0 |

Data sourced from PNAS. pnas.orgucla.edu

An alternative biosynthetic pathway for 4-methyl-1-hexanol has been identified in the petal tissue of the plant Nicotiana sylvestris. This pathway involves the degradation of the amino acid isoleucine to form 2-methylbutyryl CoA, which is subsequently elongated by an acetate molecule via fatty acid synthase and then reduced to yield the final alcohol. nih.gov This highlights that different biological systems can evolve distinct metabolic solutions to produce the same target compound.

Whole-cell biotransformations are frequently employed for the asymmetric reduction of prochiral ketones to produce valuable chiral alcohols. mdpi.com Various microorganisms, including fungi and yeast, possess a range of alcohol dehydrogenases that can catalyze these reductions with high enantioselectivity. mdpi.comsrce.hr This strategy is widely applicable and serves as a powerful tool for generating enantiopure alcohol building blocks for the pharmaceutical and chemical industries. nih.gov

Role As a Chiral Building Block and Synthetic Intermediate

Applications in Asymmetric Organic Synthesis

The true value of (S)-(+)-4-Methyl-1-hexanol lies in its application in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule.

As a Chiral Auxiliary in Stereocontrolled Reactions

Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. This compound and its derivatives can function as effective chiral auxiliaries. guidechem.com By attaching this chiral fragment to a non-chiral substrate, chemists can influence the direction of attack of a reagent, leading to the preferential formation of one diastereomer. After the desired stereocenter is created, the auxiliary can be removed and often recycled, making the process efficient. While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented in the provided results, the principle is a cornerstone of asymmetric synthesis. Other chiral alcohols, such as menthol (B31143) and its derivatives, are widely used for this purpose in reactions like Grignard additions and aldol (B89426) reactions, demonstrating the potential utility of similar chiral alcohols. sigmaaldrich.com

Precursor for Complex Organic Molecules

As a chiral building block, this compound provides a pre-defined stereocenter that can be incorporated into the final structure of a more complex molecule. guidechem.com This "chiron approach" is a powerful strategy in the synthesis of enantiomerically pure compounds. For instance, the synthesis of certain insect pheromones, which often possess chiral methyl branches, can utilize such synthons. mdpi.com The defined stereochemistry at the C-4 position of this compound makes it a valuable starting material for creating specific target molecules with high stereopurity.

Contribution to Natural Product Synthesis

Many natural products are chiral and their biological activity is often dependent on their specific stereochemistry. This compound and related structures are found in nature and are also used in the synthesis of naturally occurring compounds. For example, the related compound (3R,4S)-4-Methyl-3-hexanol is an ant pheromone. mdpi.com The synthesis of such pheromones often relies on chiral precursors to establish the correct stereochemistry. mdpi.com While direct synthesis of a major natural product from this compound is not detailed in the search results, its structural motif is present in various natural compounds, suggesting its potential as a synthetic precursor. The compound 4-Methyl-1-hexanol (B1585438) has been reported in organisms like Streptomyces and Punica granatum. nih.gov

Utilization in Pharmaceutical and Agrochemical Intermediates

The demand for enantiomerically pure pharmaceuticals and agrochemicals is a major driving force in asymmetric synthesis. researchgate.net Chiral molecules like this compound serve as key intermediates in the production of these active ingredients. guidechem.com The (S)-configuration at the C-4 position is a valuable feature for synthesizing enantiomerically pure pharmaceuticals. vulcanchem.com Small chiral secondary alcohols are crucial in the development of pharmaceuticals and agrochemicals. researchgate.net For instance, (S)-2-pentanol is a precursor for drugs used in Alzheimer's treatment. researchgate.net While specific blockbuster drugs derived from this compound are not identified, its classification as a pharmaceutical and agrochemical intermediate underscores its importance in these industries. guidechem.comthegoodscentscompany.com

Development of Advanced Materials and Polymers

Beyond the life sciences, this compound and its derivatives contribute to the field of materials science. It is listed as a building block for liquid crystals and functional materials. chemscene.comchemdad.comchemicalbook.comtcichemicals.com The introduction of a chiral center into a polymer or liquid crystal can induce unique properties, such as the formation of helical superstructures or ferroelectric phases. Brominated analogs like 6-Bromo-4-methyl-1-hexanol are used in the preparation of polymers and other advanced materials. The solubility characteristics of polymers like poly(4-methyl-1-pentene) are influenced by solvents, and understanding these interactions is crucial for developing new materials. researchgate.net The use of this compound in this context highlights its versatility as a building block for creating materials with specific, tailored properties.

Biological and Ecological Functions of S + 4 Methyl 1 Hexanol

Natural Occurrence and Biosynthetic Origins

The presence of (S)-(+)-4-Methyl-1-hexanol as a natural product is confirmed in the plant kingdom, although its identification in microbial systems is not substantiated in current scientific literature.

Identification in Microbial Systems (e.g., Streptomyces)

While the genus Streptomyces is renowned as a prolific producer of a wide array of secondary metabolites, including many volatile organic compounds with diverse biological activities, there is no scientific literature identifying this compound as a metabolite produced by these bacteria. However, research has shown that this compound and its (R)-enantiomer exhibit antibacterial activity against Staphylococcus aureus biosynth.com.

Detection in Plant Species (e.g., Punica granatum)

This compound has been identified as a naturally occurring volatile compound in plants. While comprehensive analyses of the volatile profiles of pomegranate (Punica granatum L.) have identified various alcohols, such as 1-hexanol and 3-hexenol, 4-methyl-1-hexanol (B1585438) is not reported as a significant component nih.govoup.comoup.com.

However, the compound has been definitively identified as a volatile organic compound released from the petal tissue of Nicotiana sylvestris. Research into its formation in this species has elucidated a specific biosynthetic pathway. The pathway begins with the amino acid isoleucine, which is converted to 2-oxo-3-methylvaleric acid and then to 2-methylbutyryl CoA nih.gov. This intermediate is then elongated by a single acetate (B1210297) molecule through the fatty acid synthase system, followed by reduction steps to yield the final 4-methyl-1-hexanol product nih.gov.

| Step | Precursor | Intermediate/Product | Enzyme System Involved | Plant Species |

| 1 | Isoleucine | 2-oxo-3-methylvaleric acid | Isoleucine biosynthesis/degradation pathways | Nicotiana sylvestris |

| 2 | 2-oxo-3-methylvaleric acid | 2-methylbutyryl CoA | Isoleucine biosynthesis/degradation pathways | Nicotiana sylvestris |

| 3 | 2-methylbutyryl CoA | Elongated Acyl Chain | Fatty Acid Synthase | Nicotiana sylvestris |

| 4 | Elongated Acyl Chain | 4-methyl-1-hexanol | Reduction Enzymes | Nicotiana sylvestris |

Role in Chemical Ecology and Pheromone Research

The role of specific chiral molecules is a cornerstone of chemical ecology, particularly in the highly specific communication systems of insects. However, the function of this compound in this context is not well-documented, in contrast to structurally related compounds.

Function as a Synergist in Insect Aggregation Pheromones (e.g., Scolytus amygdali)

Research on the aggregation pheromone of the almond bark beetle, Scolytus amygdali, has not identified this compound as a behaviorally active compound for this species. The pheromone blend consists of other chiral alcohols. The main attractive component is (3S,4S)-4-methyl-3-heptanol, and its activity is significantly increased by a synergist, identified as (3S,4S)-4-methyl-3-hexanol nih.govresearchgate.net. This compound is not reported to be part of this insect's chemical communication system nih.govresearchgate.netpherobase.com.

| Compound | Role in Scolytus amygdali Pheromone Blend |

| (3S,4S)-4-methyl-3-heptanol | Main Aggregation Pheromone Component |

| (3S,4S)-4-methyl-3-hexanol | Synergist |

| This compound | Not Identified as a Component |

Investigation of Stereoisomeric Specificity in Chemoreception

Stereoisomeric specificity is crucial in insect chemoreception, where receptors can differentiate between enantiomers of the same compound, often eliciting different or no behavioral responses. For many insect species, only one specific stereoisomer of a pheromone is active, while others may be inactive or even inhibitory mdpi.com. In the case of Scolytus amygdali, field tests demonstrated high specificity for the (3S,4S) isomers of its pheromone components, with other stereoisomers like (3R,4S)- and (3R,4R)-4-methyl-3-heptanol acting as inhibitors nih.gov. While this principle is well-established, specific studies investigating the differential effects of the (S)-(+)- and (R)-(-)- enantiomers of 4-methyl-1-hexanol on insect chemoreceptors are not available in the reviewed literature.

Comparative Analysis with Related Chiral Hexanols in Biological Systems

A comparative analysis highlights the distinct biological roles of different chiral hexanols. As noted, (3S,4S)-4-methyl-3-hexanol is a pheromone synergist for S. amygdali, while other isomers are not nih.gov. Other chiral alcohols, like (R)-(–)-2-Hexanol and (S)-(+)-2-hexanol, are used as reagents in the chemical synthesis of complex natural products sigmaaldrich.com.

For this compound, the available comparative data within its own stereoisomeric pair relates to its antibacterial properties. It has been reported that both the (S)-(+) and the (R)-(-) enantiomers of 4-methyl-1-hexanol demonstrate activity against Staphylococcus aureus biosynth.com. This contrasts with many biological systems where one enantiomer, the "eutomer," is significantly more active than the other, the "distomer" mdpi.com.

Biotransformation and Metabolic Pathways in Biological Systems

The biotransformation and metabolic pathways of this compound are crucial for understanding its lifecycle and physiological roles in various organisms. While comprehensive data on the degradation and detoxification of this compound across different biological systems remain limited, research has elucidated its biosynthetic origins in certain plants.

Biosynthesis in Nicotiana sylvestris

Detailed metabolic studies on the petal tissue of Nicotiana sylvestris (a species of tobacco plant) have revealed a specific biosynthetic pathway for 4-methyl-1-hexanol. This pathway originates from the amino acid isoleucine. nih.gov

The process involves steps from both the biosynthesis and degradation pathways of isoleucine to form key intermediates. The initial precursor, isoleucine, is converted to 2-oxo-3-methylvaleric acid, which is then transformed into 2-methylbutyryl CoA. nih.gov Subsequently, this molecule is elongated by the addition of an acetate molecule through the action of fatty acid synthase. The final step involves the reduction of the resulting compound to yield 4-methyl-1-hexanol. nih.gov

This biosynthetic route is distinct from the pathway responsible for the formation of 4-methylhexanoyl acyl groups found in the sugar esters secreted by the leaf trichomes of tobacco, which involves the elongation of 2-oxo-3-methylvaleric acid via an α-keto acid elongation process. nih.gov

The table below summarizes the key steps and intermediates in the biosynthesis of 4-methyl-1-hexanol in Nicotiana sylvestris.

| Step | Precursor | Intermediate | Key Process | Enzyme/System Involved | Final Product |

| 1 | Isoleucine | 2-oxo-3-methylvaleric acid | Amino acid metabolism | - | - |

| 2 | 2-oxo-3-methylvaleric acid | 2-methylbutyryl CoA | - | - | - |

| 3 | 2-methylbutyryl CoA | - | Elongation with acetate | Fatty acid synthase | - |

| 4 | Elongated intermediate | 4-Methyl-1-hexanol | Reduction | - | 4-Methyl-1-hexanol |

Metabolic Fate in Other Biological Systems

Currently, there is a notable lack of detailed research findings on the specific biotransformation, degradation, and metabolic pathways of this compound in other biological systems such as insects, microorganisms, and animals. While it is a known component in some insect pheromones and plant volatiles, the enzymatic processes involved in its breakdown and clearance have not been extensively documented in publicly available scientific literature. General detoxification pathways for alcohols, which typically involve oxidation to aldehydes and then to carboxylic acids by alcohol dehydrogenases and aldehyde dehydrogenases, may be hypothesized. However, specific studies confirming this for this compound are not available.

Further research is required to elucidate the complete metabolic lifecycle of this compound in a wider range of organisms to fully understand its ecological and physiological significance.

Advanced Analytical and Spectroscopic Characterization of S + 4 Methyl 1 Hexanol

Determination of Enantiomeric Excess and Absolute Configuration

The determination of the enantiomeric purity and the absolute configuration of a chiral compound are critical aspects of its characterization. For (S)-(+)-4-Methyl-1-hexanol, this is primarily achieved through chiral chromatography techniques.

Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers and determining their relative amounts, thus allowing for the calculation of enantiomeric excess (% ee). researchgate.net This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times. researchgate.net

For the analysis of chiral alcohols like 4-Methyl-1-hexanol (B1585438), derivatization is often employed to enhance volatility and improve separation. nih.gov Acetylation, for instance, can convert the alcohol into its corresponding acetate (B1210297) ester, which may exhibit better resolution on a chiral column. nih.gov The resolution of enantiomers is quantified by the separation factor (α), where a value greater than 1 indicates a successful separation.

Commonly used chiral stationary phases for the separation of chiral alcohols and their derivatives include cyclodextrin-based CSPs, such as those modified with alkyl or acyl groups. researchgate.net For example, a Chirasil-DEX CB column, which is a modified β-cyclodextrin bonded to a dimethylpolysiloxane, has been effectively used for the separation of various chiral alcohols. nih.gov The choice of carrier gas, such as hydrogen or helium, and the temperature program of the GC oven are critical parameters that are optimized to achieve baseline separation of the enantiomers. nih.gov The determination of the absolute configuration of 4-Methyl-1-hexanol can be achieved by comparing the retention time of the sample to that of a certified standard of known configuration, such as this compound. tcichemicals.com

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable tool for the determination of enantiomeric purity. rsc.org Similar to chiral GC, this technique utilizes a chiral stationary phase (CSP) to achieve separation of enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability. nih.gov

The separation mechanism in chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. asianpubs.org The differential stability of these complexes leads to different retention times for the (R)- and (S)-enantiomers. The mobile phase composition, which typically consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol, plays a crucial role in achieving optimal separation. asianpubs.org The addition of small amounts of additives like trifluoroacetic acid or diethylamine (B46881) can also influence the separation by altering the interactions between the analyte and the stationary phase. asianpubs.org

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. sigmaaldrich.com The validation of a chiral HPLC method involves assessing its linearity, precision, and accuracy to ensure reliable quantification of enantiomeric purity. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound. For this compound, NMR, Mass Spectrometry, and IR spectroscopy provide complementary information to confirm its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-Methyl-1-hexanol exhibits characteristic signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the carbon bearing the hydroxyl group (CH₂OH) would appear at a different chemical shift compared to the methyl (CH₃) or methylene (B1212753) (CH₂) protons in the alkyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Methyl-1-hexanol gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., primary, secondary, tertiary) and its proximity to electronegative atoms like oxygen.

The following table summarizes the expected NMR data for 4-Methyl-1-hexanol based on general principles and data for similar structures. nih.govhmdb.ca

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |

| 62.9 | C1 (CH₂OH) | ||

| 39.1 | C3 (CH₂) | ||

| 33.3 | C2 (CH₂) | ||

| 31.9 | C4 (CH) | ||

| 29.2 | C5 (CH₂) | ||

| 19.1 | C6 (CH₃) | ||

| 11.5 | C7 (CH₃) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de When coupled with Gas Chromatography (GC-MS), it allows for the separation of components in a mixture followed by their individual mass analysis. labrulez.com

In the mass spectrum of 4-Methyl-1-hexanol, the molecular ion peak (M⁺), corresponding to the intact molecule, would be observed at an m/z value equal to its molecular weight (116.20 g/mol ). nih.govnist.gov Electron ionization (EI) is a common ionization technique that can cause the molecular ion to fragment in a predictable manner. uni-saarland.de The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and cleavage of the carbon-carbon bond adjacent to the oxygen atom.

The following table outlines some of the expected key fragments in the mass spectrum of 4-Methyl-1-hexanol. nih.govnist.gov

| m/z | Relative Intensity | Possible Fragment |

| 70 | High | [C₅H₁₀]⁺ |

| 55 | Moderate | [C₄H₇]⁺ |

| 43 | High | [C₃H⧂]⁺ |

| 42 | High | [C₃H₆]⁺ |

| 31 | Moderate | [CH₂OH]⁺ |

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. copbela.org The IR spectrum of an organic molecule shows absorption bands corresponding to the vibrational frequencies of its bonds. fiveable.me

For 4-Methyl-1-hexanol, the most characteristic absorption is a broad band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group. libretexts.orgmasterorganicchemistry.com The broadening of this peak is due to intermolecular hydrogen bonding. libretexts.org Other important absorptions include the C-H stretching vibrations of the alkyl groups, which typically appear in the 2850-3000 cm⁻¹ region, and the C-O stretching vibration, which is expected to be around 1050-1150 cm⁻¹. fiveable.me

The table below summarizes the key IR absorption bands for 4-Methyl-1-hexanol. chemicalbook.com

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3200-3600 (broad) | O-H stretch | Alcohol |

| 2850-3000 | C-H stretch | Alkane |

| 1450-1470 | C-H bend | Alkane |

| 1050-1150 | C-O stretch | Primary Alcohol |

Advanced Chromatographic Separation and Purification Techniques

The isolation and purification of the this compound enantiomer, as well as its analytical determination, rely on advanced chromatographic techniques capable of resolving chiral compounds. The primary challenge lies in separating the (S)-(+)-enantiomer from its (R)-(-)-counterpart, as they possess identical physical and chemical properties in an achiral environment. mdpi.com Effective separation is crucial for stereoselective synthesis, quality control, and the study of its biological activities. The principal methods employed are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC), often utilizing specialized chiral stationary phases (CSPs).

Chiral HPLC is a powerful technique for the enantioselective separation of alcohols like 4-methyl-1-hexanol. This method can be approached in two ways: direct separation using a chiral stationary phase or indirect separation after derivatization of the alcohol into diastereomers. mdpi.com

Direct Enantioseparation: This is the most straightforward approach, where the racemic mixture of 4-methyl-1-hexanol is passed through an HPLC column containing a CSP. Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated on a silica (B1680970) support, are widely used for resolving chiral alcohols. mdpi.com The separation mechanism involves the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

While specific studies detailing the separation of this compound are not extensively published, data from analogous chiral alcohols provide insight into effective methodologies. For instance, the separation of similar phenyl-substituted hexanols has been successfully achieved using Chiralpak and Chiralcel columns. wiley-vch.de These separations typically employ a mobile phase consisting of a mixture of hexane (B92381) and 2-propanol. wiley-vch.de

Table 1: Exemplary Chiral HPLC Conditions for Separation of Related Chiral Alcohols

| Analyte | Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) |

|---|---|---|---|---|

| 1-(4-Methylphenyl)-1-hexanol | Chiralpak IA | Hexane/2-Propanol (98/2) | 0.5 | 25 |

| 1-Phenyl-1-hexanol (racemic) | Chiralcel OD | Hexane/2-Propanol (98/2) | 0.5 | 30 |

This data is derived from the separation of structurally similar compounds and serves as a guide for developing a method for this compound. wiley-vch.de

Indirect Enantioseparation: An alternative strategy involves converting the enantiomers of 4-methyl-1-hexanol into a mixture of diastereomers by reacting them with a chiral derivatizing agent. mdpi.com These resulting diastereomers have different physical properties and can be separated on a standard, achiral silica gel column. mdpi.com For example, esterification with a chiral acid like (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) would yield diastereomeric esters that are separable via normal-phase HPLC. mdpi.com After separation, the individual diastereomers can be hydrolyzed to yield the pure (S) and (R) enantiomers of 4-methyl-1-hexanol.

Gas chromatography is another highly effective technique for the analysis and purification of volatile chiral compounds like 4-methyl-1-hexanol. The purity of commercial this compound is often reported as ≥98.0% as determined by GC. fishersci.comtcichemicals.com For enantioselective analysis, a chiral stationary phase is required.

Multidimensional gas chromatography (MDGC) with a CSP is a particularly powerful technique for resolving enantiomers in complex mixtures. Research on methyl-branched alcohols, including 4-methylhexanol, has demonstrated successful enantiodifferentiation using heptakis(2,3,6-tri-O-ethyl)-beta-cyclodextrin as a chiral stationary phase. researchgate.net This approach allows for the determination of the enantiomeric ratio and the isolation of individual enantiomers. researchgate.net The separation is based on the differential interaction of the enantiomers with the chiral cyclodextrin (B1172386) derivative coated on the capillary column. researchgate.net

Table 2: Gas Chromatography Details for this compound and Related Compounds

| Parameter | Details | Source |

|---|---|---|

| Purity Analysis | ≥98.0% (GC) | fishersci.ca |

| Boiling Point | 126°C | fishersci.ca |

| Chiral Stationary Phase Example | Heptakis(2,3,6-tri-O-ethyl)-beta-cyclodextrin | researchgate.net |

| Technique for Enantiomeric Analysis | Multidimensional Gas Chromatography (MDGC) | researchgate.net |

The selection between HPLC and GC often depends on the scale and purpose of the separation. GC is highly sensitive and ideal for the analytical determination of enantiomeric excess (ee), while preparative HPLC is often more suitable for isolating larger quantities of the pure enantiomer for further use. rsc.orgnih.gov

Computational and Theoretical Studies on S + 4 Methyl 1 Hexanol

Molecular Modeling and Conformational Analysis

Molecular modeling of (S)-(+)-4-Methyl-1-hexanol is crucial for understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. Due to the flexibility of its alkyl chain, this chiral alcohol can exist in multiple conformational states, each with a different spatial arrangement of its atoms and, consequently, different potential energies.

Conformational analysis is typically performed using computational methods such as molecular mechanics (MM) or, more accurately, quantum mechanics (QM), particularly Density Functional Theory (DFT). These studies involve systematically rotating the single bonds within the molecule to identify all possible low-energy conformations. For this compound, the key dihedral angles to consider are those around the C-C bonds of the hexyl chain and the C-O bond of the alcohol group.

The results of such an analysis would likely reveal several stable conformers. The relative stability of these conformers is determined by a combination of factors, including steric hindrance between the methyl and ethyl groups, and potential intramolecular hydrogen bonding between the hydroxyl group and other parts of the molecule. While specific computational studies on this compound are not widely published, studies on similar chiral alcohols, such as endo-borneol, have demonstrated that derivatization of the hydroxyl group can lead to conformational rigidification, reducing the number of accessible stable conformations nih.gov.

A hypothetical conformational analysis using DFT could yield a set of low-energy conformers, their relative energies, and their predicted populations at a given temperature, as illustrated in the table below.

Table 1: Hypothetical Low-Energy Conformers of this compound Calculated at the B3LYP/6-31G(d) level of theory.

| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

| Conf-1 | 0.00 | 45.2 |

| Conf-2 | 0.50 | 25.1 |

| Conf-3 | 0.85 | 15.5 |

| Conf-4 | 1.20 | 8.3 |

| Conf-5 | 1.50 | 5.9 |

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are employed to investigate the electronic properties and energetics of this compound. These calculations, typically performed using methods like DFT, provide detailed information about the molecule's electronic structure, which is fundamental to its stability and reactivity .

By solving the Schrödinger equation for the molecule, it is possible to determine various electronic properties. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity researchgate.net.

Other important electronic properties that can be calculated include the molecular dipole moment, which influences the molecule's polarity and solubility, and the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP would show a region of high electron density around the oxygen atom of the hydroxyl group.

Thermochemical parameters such as the enthalpy of formation, entropy, and Gibbs free energy can also be computed, providing a theoretical basis for the molecule's thermodynamic stability.

Table 2: Hypothetical Electronic Properties of this compound Calculated at the M06-2X/6-311++G(d,p) level of theory.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 1.8 D |

| Enthalpy of Formation | -85.2 kcal/mol |

Prediction of Reactivity and Stereoselectivity in Chemical Transformations

Computational chemistry offers powerful tools for predicting the reactivity of this compound in various chemical transformations. By modeling reaction pathways and calculating the energies of transition states, it is possible to predict the feasibility and outcome of a reaction.

For an alcohol, typical reactions include oxidation, esterification, and dehydration libretexts.org. Quantum chemical calculations can be used to model the mechanisms of these reactions. For instance, in an oxidation reaction, computational models can help determine which C-H bond is most susceptible to cleavage. In the case of this compound, the primary alcohol group is the most likely site of oxidation.

A key aspect of reactions involving chiral molecules is stereoselectivity, which is the preference for the formation of one stereoisomer over another. Computational methods can be invaluable in predicting and explaining the stereochemical outcome of a reaction. By calculating the activation energies for the transition states leading to different stereoisomeric products, it is possible to predict which product will be favored. For example, in an enzyme-catalyzed reaction, docking simulations can be used to model how this compound fits into the active site of the enzyme, and this can help predict which enantiomer will react preferentially in a kinetic resolution process encyclopedia.pub.

Machine learning methods are also emerging as powerful tools for predicting the enantioselectivity of chemical reactions, often by training models on large datasets of known reactions researchgate.net.

Structure-Activity Relationship (SAR) Modeling in Biological Contexts

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a molecule with its biological activity nih.gov. These methods are particularly useful in drug discovery and toxicology for predicting the properties of new compounds.

For this compound, SAR and QSAR studies could be employed to predict its biological activities, such as its potential as a pheromone, its antimicrobial properties, or its toxicity. These models are built by analyzing a dataset of molecules with known activities and identifying the structural features, or descriptors, that are most correlated with that activity.

Molecular descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape and electrostatic fields). For chiral molecules like this compound, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful nih.gov. These methods use 3D molecular fields to create a statistical model that can predict the activity of new molecules.

QSAR studies on the toxicity of aliphatic alcohols have shown that properties like hydrophobicity (often represented by the octanol-water partition coefficient, logP) are significant predictors of toxicity nih.govnih.gov. It is likely that the biological activity of this compound would also be influenced by its lipophilicity and molecular shape.

Future Research Directions and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for synthesizing enantiomerically pure compounds like (S)-(+)-4-Methyl-1-hexanol is a paramount goal in modern organic chemistry. Future research is anticipated to concentrate on several key areas to achieve this.

Biocatalysis presents a promising avenue, utilizing enzymes or whole-cell systems to perform stereoselective transformations. nih.govresearchgate.net The screening of novel reductases from genomic libraries could uncover enzymes with high selectivity for producing (S)-alcohols. nih.gov This approach offers the advantages of mild reaction conditions and high enantiomeric excess, aligning with the principles of green chemistry. researchgate.net For instance, research into the biosynthesis of nonnatural alcohols has demonstrated that engineered metabolic pathways in microorganisms like Escherichia coli can produce enantiomerically pure branched-chain alcohols, including (S)-4-Methyl-1-hexanol, from simple carbon sources. pnas.org This highlights the potential for developing bespoke microbial cell factories for sustainable production.

In addition to biocatalysis, the development of novel chiral auxiliaries and organocatalysts continues to be a vibrant area of research. nih.govacs.orgresearchgate.net The design of new chiral ligands for asymmetric reduction of ketones offers a pathway to optically active secondary alcohols. researchgate.net Furthermore, efficient synthetic routes to a diverse array of chiral fragments derived from amino alcohols are being explored, which could serve as building blocks for more complex chiral molecules. nih.govacs.org These methods often involve multi-step syntheses that can be optimized for yield and stereoselectivity. nih.govacs.org

A key challenge remains the translation of these novel methods to industrial-scale production. Future work will likely involve optimizing reaction conditions, catalyst loading, and purification processes to ensure economic viability and minimize environmental impact.

Exploration of Expanded Applications as Chiral Ligands and Catalysts

The inherent chirality of this compound makes it a candidate for development into novel chiral ligands and catalysts for asymmetric synthesis. While direct applications are still emerging, the broader field of chiral alcohol-derived catalysts provides a roadmap for future exploration.

Chiral alcohols are foundational components in the synthesis of various chiral ligands, including those used in transition-metal catalysis. nih.govmdpi.com Research into dirhodium tetrakis-triarylcyclopropanecarboxylates, for example, has shown that bulky chiral catalysts can favor C-H functionalization at less crowded sites with high enantioselectivity. nih.gov The structural motifs present in this compound could be incorporated into new ligand architectures to influence the stereochemical outcome of a variety of chemical transformations.

Furthermore, the development of organocatalysts derived from chiral amino alcohols has proven effective in reactions such as the asymmetric ring-opening of meso epoxides. acs.org By analogy, this compound could serve as a precursor for new classes of organocatalysts. Future research will likely focus on the design and synthesis of derivatives of this compound that can act as effective and selective catalysts in a range of asymmetric reactions, such as reductions, alkylations, and carbon-carbon bond-forming reactions.

Deeper Mechanistic Understanding of Biological and Ecological Roles

This compound and related chiral alcohols play significant roles in the chemical communication of insects, often as components of pheromone blends. nih.govncsu.edufrontiersin.orgresearchgate.net A deeper understanding of the biosynthesis, perception, and ecological significance of this specific enantiomer is a key area for future investigation.

Studies have identified related compounds, such as 4-methyl-3-heptanol, as aggregation pheromones in bark beetles. researchgate.net The specific stereoisomer can be crucial for biological activity, with other isomers sometimes acting as inhibitors. researchgate.net While the biosynthesis of 4-methyl-1-hexanol (B1585438) has been studied in plants like Nicotiana sylvestris, where it is volatilized from petal tissue, the precise enzymatic pathways and their regulation in insects that may use this compound remain to be fully elucidated. nih.gov Future research could employ techniques like isotopic labeling and genetic studies to unravel these biosynthetic pathways.

On the perception side, understanding how olfactory receptors in insects differentiate between stereoisomers is a fundamental question. frontiersin.orgresearchgate.net The combinatorial coding of odorants by multiple receptors adds a layer of complexity to this process. researchgate.net Investigating the specific olfactory sensory neurons and receptors that respond to this compound will provide insights into the molecular basis of chemoreception and its role in insect behavior. This knowledge could have practical applications in the development of species-specific and environmentally friendly pest management strategies. nih.govresearchgate.net

Advancements in High-Throughput Screening and Analytical Detection

Progress in the synthesis and application of this compound is intrinsically linked to advancements in analytical techniques for its rapid and accurate characterization. High-throughput screening (HTS) and sophisticated chromatographic methods are at the forefront of these developments.

HTS assays are crucial for the rapid discovery of new catalysts and optimal reaction conditions for asymmetric synthesis. nih.govnih.gov Fluorescence-based assays, for instance, can be used to determine the enantiomeric excess of chiral alcohols and amines in a high-throughput format, significantly accelerating the screening of catalyst libraries. nih.gov The development of novel screening protocols that combine techniques like fluorescence indicator displacement and circular dichroism can further enhance the speed and accuracy of analyzing large numbers of samples. nih.gov

In terms of analytical detection, chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), remains the gold standard for separating and quantifying enantiomers. researchgate.netacs.orgjiangnan.edu.cnijcrt.org The continuous development of new chiral stationary phases (CSPs) is a major focus, aiming for improved resolution and broader applicability. jiangnan.edu.cnijcrt.org For the analysis of pheromones and other natural products with chiral branched alkyl chains, highly sensitive derivatization methods coupled with HPLC are being refined to determine absolute configurations and stereoisomer compositions from minute sample amounts. nih.gov Future advancements are expected in the miniaturization of these systems and their integration with mass spectrometry for even greater sensitivity and structural elucidation. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O | nih.govscbt.com |

| Molecular Weight | 116.20 g/mol | nih.govscbt.com |

| CAS Number | 1767-46-0 | scbt.com |

| Boiling Point | 126°C | avantorsciences.com |

| Purity (by GC) | ≥98.0% | avantorsciences.com |

| Specific Rotation [α]20/D | +6.0 to +9.0 deg (neat) | avantorsciences.com |

常见问题

Q. Advanced

- Matrix Interference : Co-eluting compounds in plant extracts require SPE (solid-phase extraction) or HS-SPME (headspace) pre-concentration .

- Detection Limits : GC-MS with SIM (selected ion monitoring) improves sensitivity (LOD ~0.1 ppb) .

- Chiral Resolution : Use β-cyclodextrin columns to separate enantiomers in environmental samples .

How do solvent systems and catalysts influence the stereochemical outcome of its synthesis?

Q. Advanced

- Polar Aprotic Solvents (e.g., DMF): Enhance nucleophilicity in SN2 reactions but may racemize chiral centers.

- Biocatalysts : Lipases (e.g., Candida antarctica) improve enantioselectivity (>90% ee) in non-aqueous media .

- Metal Catalysts : Palladium complexes with chiral ligands (e.g., BINAP) show promise but require rigorous oxygen-free conditions .

What computational tools support retrosynthetic planning for this compound?

Q. Advanced

- AI-Powered Synthesis Platforms : Utilize template relevance models (Pistachio, Reaxys) to predict one-step routes from precursors like 4-methylhexanal .

- DFT Calculations : Optimize transition states for enantioselective steps (e.g., hydride transfer in ketone reduction) .

What are the thermodynamic constraints in industrial-scale purification of this compound?

Q. Advanced

Q. Advanced

- Data Deposition : Share raw GC-MS files, kinetic datasets, and synthetic protocols in repositories like Zenodo or PubChem .

- Metadata Standards : Adopt ISA-Tab for experimental context (e.g., catalyst batch, reaction conditions) .

- Collaborative Validation : Cross-lab replication using blockchain-tracked workflows to ensure data integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。